N-Propionyl-(2S)-bornane-10,2-sultam
Overview
Description
The compound N-Propionyl-(2S)-bornane-10,2-sultam is a derivative of camphorsultam, which is characterized by its unique molecular structure. The molecular structure includes a six-membered ring that typically exhibits a boat form and a five-membered sultam ring that adopts a twist form. This structure is significant in the context of the compound's chemical properties and reactivity.
Synthesis Analysis
The synthesis of N-Propionyl-(2S)-bornane-10,2-sultam derivatives has been explored in the literature. For example, the asymmetric synthesis of a related compound, (-)-N-[(3R)-3-Cyclohexyl]-3-phenylpropananoyl]bornane-10,2-sultam, has been reported. This process involves the creation of a compound that crystallizes in the monoclinic space group and has a specific molecular weight and density . Although the exact synthesis route for N-Propionyl-(2S)-bornane-10,2-sultam is not detailed in the provided papers, similar methods may be applicable.
Molecular Structure Analysis
The molecular structure of the title compound, (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam, reveals that the bornane unit's six-membered ring has a boat form, while the sultam unit's five-membered ring has a twist form. Intramolecular interactions such as C—H⋯N and C—H⋯O are observed, which may influence the stability and reactivity of the compound .
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving N-Propionyl-(2S)-bornane-10,2-sultam. However, the presence of intramolecular hydrogen bonding interactions suggests that the compound could participate in reactions where these interactions are significant. For instance, the formation of intermolecular C—H⋯O hydrogen bonds in the crystal structure indicates a propensity for hydrogen bonding, which could influence its behavior in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Propionyl-(2S)-bornane-10,2-sultam derivatives can be inferred from the crystallographic data provided. The compound crystallizes in a specific space group with defined cell parameters and exhibits a certain density. The crystal structure is further characterized by a partial inversion twin, which could affect the compound's physical properties such as solubility and melting point . The dihedral angles within the molecular structure and the hydrogen bonding interactions are also crucial in determining the compound's chemical properties .
Scientific Research Applications
1. Asymmetric Synthesis and Chiral Induction N-Glyoxyloyl-(2R)-bornane-10,2-sultam, a related compound to N-Propionyl-(2S)-bornane-10,2-sultam, demonstrates high efficiency in chiral induction. It is used in the stereoselective Henry reaction with nitro compounds, producing nitroalcohols with significant asymmetric induction (Kudyba, Raczko, Urbańczyk-Lipkowska, & Jurczak, 2004).
2. Stereochemical Applications in Organic Synthesis Bornane-10,2-sultam is used in DMAP-assisted sulfinylation, leading to diastereomerically pure compounds (Oppolzer, Froelich, Wiaux‐Zamar, & Bernardinelli, 1997). This compound plays a crucial role in developing stereochemical models for organic synthesis.
3. Role in Diastereoselective Reactions The related N-Glyoxyloyl-(2R)-bornane-10,2-sultam is a key reagent in the diastereoselective Grignard reaction, demonstrating high selectivity and yield in producing diastereoisomeric adducts (Raszplewicz, Sikorska, Kiegiel, & Jurczak, 2003).
4. Synthesis of Bioactive Compounds The use of bornane-10,2-sultam derivatives facilitates the synthesis of complex bioactive molecules, such as (+)-Alloisoleucine (Belzecki, Trojnar, & Chmielewski, 2000). This showcases its role in synthesizing structurally complex and chiral compounds.
5. Applications in Cycloaddition Reactions N-Glyoxyloyl-(2R)-bornane-10,2-sultam is used in [4+2] cycloadditions with dienes, leading to diastereoisomeric mixtures of cycloadducts. This process is significant in the synthesis of compounds like compactin and mevinolin (Bauer, Chapuis, Jeżewski, Kozák, & Jurczak, 1996).
Safety And Hazards
Future Directions
The future directions for research on “N-Propionyl-(2S)-bornane-10,2-sultam” would depend on its potential applications. If it has promising properties as a drug, future research might focus on its pharmacological effects, its mechanism of action, and its safety profile . If it’s useful in chemical synthesis, future research might explore its reactivity, its use in the synthesis of other compounds, and ways to improve its synthesis .
properties
IUPAC Name |
1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOGQYNLSWGPL-KWBADKCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454394 | |
Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propionyl-(2S)-bornane-10,2-sultam | |
CAS RN |
128947-19-3 | |
Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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